molecular formula C149H250N52O44S3 B14859817 BNP-32 (porcine) trifluoroacetate salt

BNP-32 (porcine) trifluoroacetate salt

Cat. No.: B14859817
M. Wt: 3570.1 g/mol
InChI Key: REIZCGMXQDPCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BNP-32 (porcine) trifluoroacetate salt is a synthetic peptide derived from porcine brain natriuretic peptide (BNP), a 32-amino-acid hormone critical in cardiovascular regulation. Structurally, it features a conserved disulfide bridge between cysteine residues at positions 10 and 26, stabilizing its bioactive conformation . The molecular formula is C₁₄₃H₂₄₃N₄₇O₄₂S₄·xC₂HF₃O₂, with a free base molecular weight of 3421.01 g/mol (excluding trifluoroacetate counterions) .

This compound is widely used in cardiovascular research to study mechanisms of blood pressure regulation, fluid balance, and heart failure pathogenesis. Its trifluoroacetate (TFA) salt form enhances solubility and facilitates purification during synthesis, though residual TFA may require careful handling in sensitive assays .

Properties

Molecular Formula

C149H250N52O44S3

Molecular Weight

3570.1 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[2-[[4-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-butan-2-yl-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C149H250N52O44S3/c1-15-77(12)115-139(240)175-65-109(211)178-102(69-205)135(236)189-93(54-74(6)7)131(232)196-100(67-203)119(220)173-62-108(210)177-91(52-72(2)3)117(218)171-63-110(212)180-104(137(238)191-96(58-106(152)208)134(235)198-114(76(10)11)140(241)194-94(55-75(8)9)129(230)184-85(32-22-45-166-145(155)156)122(223)182-88(35-25-48-169-148(161)162)125(226)195-99(143(244)245)57-80-38-40-81(207)41-39-80)71-248-247-70-103(179-111(213)64-174-120(221)101(68-204)197-133(234)98(60-113(216)217)192-124(225)87(34-24-47-168-147(159)160)183-126(227)90(42-51-246-14)187-141(242)116(78(13)206)200-128(229)84(30-19-20-43-150)186-138(239)105-37-27-50-201(105)142(243)82(151)66-202)136(237)190-95(56-79-28-17-16-18-29-79)118(219)172-61-107(209)176-83(31-21-44-165-144(153)154)121(222)181-86(33-23-46-167-146(157)158)123(224)188-92(53-73(4)5)130(231)193-97(59-112(214)215)132(233)185-89(127(228)199-115)36-26-49-170-149(163)164/h16-18,28-29,38-41,72-78,82-105,114-116,202-207H,15,19-27,30-37,42-71,150-151H2,1-14H3,(H2,152,208)(H,171,218)(H,172,219)(H,173,220)(H,174,221)(H,175,240)(H,176,209)(H,177,210)(H,178,211)(H,179,213)(H,180,212)(H,181,222)(H,182,223)(H,183,227)(H,184,230)(H,185,233)(H,186,239)(H,187,242)(H,188,224)(H,189,236)(H,190,237)(H,191,238)(H,192,225)(H,193,231)(H,194,241)(H,195,226)(H,196,232)(H,197,234)(H,198,235)(H,199,228)(H,200,229)(H,214,215)(H,216,217)(H,244,245)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)(H4,159,160,168)(H4,161,162,169)(H4,163,164,170)

InChI Key

REIZCGMXQDPCLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO

Origin of Product

United States

Preparation Methods

Chemical Synthesis of BNP-32 (Porcine)

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing BNP-32 (porcine) involves solid-phase peptide synthesis (SPPS) , leveraging either tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The sequence of BNP-32 (porcine) is H-Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr-OH , with a disulfide bridge between Cys¹⁰ and Cys²⁶.

Resin Selection and Side-Chain Protection
  • Resin : A low-loading Wang resin (0.2–0.4 mmol/g) is typically used for Fmoc-SPPS to minimize steric hindrance during elongation.
  • Amino Acid Protection :
    • Cys residues: Protected with S-trimethylacetamidomethyl (Tacm) or S-acetamidomethyl (Acm) groups to prevent premature disulfide formation.
    • Lys and Arg: Side chains are protected with tert-butyloxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), respectively.
Coupling and Deprotection
  • Coupling Reagents : A combination of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) achieves >99% coupling efficiency per cycle.
  • Fmoc Removal : 20% piperidine in N,N-dimethylformamide (DMF) with 0.1 M 1-hydroxybenzotriazole (HOBt) to prevent aspartimide formation.

Disulfide Bridge Formation

The critical disulfide bond between Cys¹⁰ and Cys²⁶ is formed post-synthesis using silver tetrafluoroborate (AgBF₄) in trifluoroacetic acid (TFA) . This method selectively cleaves Tacm/Acm groups without affecting other functional groups:

  • The linear peptide is treated with 0.1 M AgBF₄ in TFA for 2 hours at 25°C.
  • The reaction is quenched with dithiothreitol (DTT), followed by lyophilization.
  • Oxidation with dimethyl sulfoxide (DMSO) in ammonium acetate buffer (pH 7.5) yields the cyclic structure.

Purification and Trifluoroacetate Salt Formation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using RP-HPLC under the following conditions:

Parameter Condition
Column C₁₈ (250 × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN
Gradient 20–50% B over 30 min
Flow Rate 1 mL/min
Detection UV at 220 nm

Trifluoroacetate Salt Preparation

The trifluoroacetate counterion is introduced during HPLC purification, as TFA in the mobile phase protonates the peptide’s amino groups. Post-purification, the lyophilized peptide is dissolved in 0.1% TFA and freeze-dried to yield the stable salt form.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular weight (3570.2 Da ), matching the theoretical mass of BNP-32 (porcine).

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate-buffered saline (PBS) show characteristic α-helical content (208 nm and 222 nm minima), verifying proper folding.

Biological Activity Assays

  • Chick Rectum Relaxation : Synthetic BNP-32 (porcine) exhibits EC₅₀ = 1.2 nM , surpassing other natriuretic peptides in potency.
  • cGMP Activation : In human aortic endothelial cells (HAECs), BNP-32 (porcine) elevates cGMP levels by 12-fold at 100 nM.

Optimization of Synthesis Parameters

Alternative Cleavage Methods

While AgBF₄/TFA is standard, iodine in methanol/water (1:1) offers a cost-effective alternative for Acm removal but risks overoxidation.

Yield and Purity

Synthesis Step Yield (%) Purity (%)
SPPS 65–75 70–80
RP-HPLC Purification 85–90 >95

Applications and Stability Considerations

Therapeutic Formulations

BNP-32 (porcine) trifluoroacetate salt is utilized in preclinical models of heart failure due to its plasma half-life of 20–25 minutes and potent hemodynamic effects.

Conjugate Development

Patent WO2006076471A2 discloses PEGylated BNP-32 conjugates for oral delivery, enhancing stability against proteolysis and intestinal absorption.

Chemical Reactions Analysis

Types of Reactions

“CID 71308373” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“CID 71308373” has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its therapeutic potential and pharmacological properties.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 71308373” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The precise pathways depend on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Table 1: Key Characteristics of BNP-32 Variants

Compound Molecular Formula Molecular Weight (g/mol) Salt Type Species Origin Key Modifications Applications
BNP-32 (porcine) C₁₄₃H₂₄₃N₄₇O₄₂S₄·xC₂HF₃O₂ 3421.01 (free base) Trifluoroacetate Porcine Disulfide bridge (Cys10-Cys26) Cardiovascular research
[Tyr⁰]-BNP-32 (human) C₁₅₂H₂₅₃N₅₁O₄₄S₄ 3627.26 Trifluoroacetate Human N-terminal tyrosine addition Receptor binding studies
BNP-32 (human) acetate Not specified Not specified Acetate Human None General research
Biotinyl-BNP-32 (human) Not specified Not specified Trifluoroacetate Human Biotinylation at undefined site Diagnostic assays

Key Findings:

Species-Specific Variations: Porcine BNP-32 shares ~90% sequence homology with human BNP-32 but exhibits distinct receptor affinity due to amino acid substitutions (e.g., Leu13 in porcine vs Met13 in human) . The human [Tyr⁰]-BNP-32 variant includes an N-terminal tyrosine, which may enhance stability or detection in immunoassays .

Acetate salts (e.g., BNP-32 human) avoid TFA-related issues but may offer lower solubility in aqueous buffers .

Functional Modifications: Biotinylation (e.g., Biotinyl-BNP-32 human) enables streptavidin-based detection systems, enhancing sensitivity in diagnostic assays for heart failure . In contrast, unmodified BNP-32 variants are used for mechanistic studies .

Table 2: Comparative Research Utility

Compound Advantages Limitations
BNP-32 (porcine) High purity; species-specific models Residual TFA may affect bioassays
[Tyr⁰]-BNP-32 (human) Enhanced detection in assays Altered pharmacokinetics due to Tyr⁰
BNP-32 (human) acetate No TFA interference Lower solubility in aqueous solutions
Biotinyl-BNP-32 (human) High diagnostic sensitivity Biotin tag may alter receptor binding

Notable Studies:

  • Porcine BNP-32 demonstrated 5–10% lower binding affinity to human natriuretic peptide receptors (NPR-A) compared to human BNP-32, highlighting species-specific limitations in translational research .
  • Biotinyl-BNP-32 achieved sub-picomolar detection limits in plasma samples, outperforming unmodified BNP-32 in clinical diagnostics .

Q & A

Basic: What is the structural characterization of BNP-32 (porcine) trifluoroacetate salt, and how can it be validated experimentally?

BNP-32 (porcine) is a 32-amino-acid peptide with a conserved disulfide bridge between Cys11 and Cys27, critical for its biological activity. The trifluoroacetate (TFA) counterion is introduced during peptide synthesis and purification. Structural validation requires:

  • Mass spectrometry (MS): Confirm molecular weight (e.g., ~3.6 kDa) and disulfide bond integrity using high-resolution MS (e.g., nanoLC-ESI-MS) .
  • Circular dichroism (CD): Assess secondary structure (e.g., α-helical regions) under physiological buffer conditions .
  • HPLC purity analysis: Use C8 or C18 columns with trifluoroacetic acid (TFA)-based mobile phases to resolve impurities and confirm ≥95% purity .

Basic: How should this compound be stored and reconstituted to maintain stability?

  • Storage: Lyophilized peptide should be stored at -20 ± 5 °C under inert gas to prevent oxidation and hydrolysis .
  • Reconstitution: Use sterile, deionized water or acetic acid (0.1% v/v) to minimize aggregation. Avoid phosphate-buffered saline (PBS) unless TFA interference is mitigated (see FAQ 4) .
  • Stability testing: Monitor degradation via reverse-phase HPLC over time under varying pH and temperature conditions .

Advanced: How does the trifluoroacetate counterion interfere with cell-based assays, and what mitigation strategies are recommended?

TFA residues (10–45% by weight in lyophilized peptides) can:

  • Inhibit cell proliferation at nM concentrations by altering intracellular pH .
  • Confound bioactivity assays (e.g., cAMP signaling in cardiovascular models) due to non-specific ion effects.

Mitigation strategies:

  • Dialysis: Use 1 kDa MWCO membranes in acetic acid (0.1%) to remove TFA .
  • HPLC purification: Replace TFA with acetic acid or formic acid during final purification .
  • Control experiments: Include TFA-only controls at equivalent concentrations to isolate its effects .

Advanced: What chromatographic and mass spectrometry techniques optimize detection of BNP-32 (porcine) in complex biological matrices?

Sample preparation:

  • Immunoaffinity enrichment: Use biotinylated antibodies or streptavidin beads to isolate BNP-32 from plasma/serum .
  • Tryptic digestion: Optimize digestion with free cysteine to quench alkylation and improve peptide yield .

Detection:

  • NanoLC-ESI-MS: Employ Michrom Magic C8 columns with 0.1% formic acid gradients for high-resolution separation of intact BNP-32 and fragments .
  • FT-ICR MS: Achieve sub-ppm mass accuracy to distinguish BNP-32 isoforms (e.g., oxidized or truncated forms) in congestive heart failure models .

Advanced: How can researchers reconcile discrepancies in BNP-32 bioactivity data across studies?

Common sources of contradiction include:

  • TFA variability: Differences in residual TFA content between peptide batches alter apparent potency .
  • Aggregation: Non-physiological aggregation in reconstituted peptides reduces bioactivity. Validate monomeric state via size-exclusion chromatography .
  • Species specificity: Porcine BNP-32 may exhibit lower affinity for human natriuretic peptide receptors compared to human BNP-32. Use cross-reactivity assays to confirm receptor binding .

Basic: What functional assays are recommended to evaluate BNP-32 (porcine) activity in cardiovascular research?

  • cAMP accumulation: Measure in HEK293 cells expressing porcine natriuretic peptide receptor A (NPR-A) .
  • Vasodilation assays: Use isolated aortic rings pre-contracted with phenylephrine to assess dose-dependent relaxation .
  • In vivo models: Monitor blood pressure and diuresis in rodent models of heart failure after intravenous administration .

Advanced: What orthogonal methods validate the specificity of BNP-32 detection in immunoassays?

  • Parallel LC-MS/MS: Compare ELISA results with LC-MS quantification to identify cross-reactive isoforms (e.g., proBNP or glycosylated forms) .
  • Epitope mapping: Use synthetic peptide fragments to determine antibody binding regions and exclude cross-reactivity with homologous peptides (e.g., ANP or CNP) .

Basic: What are the ethical and technical considerations for using porcine-derived BNP-32 in human disease models?

  • Species mismatch: Porcine BNP-32 shares ~85% sequence identity with human BNP-32 but may exhibit altered receptor activation kinetics. Validate using human cell lines .
  • Ethical sourcing: Ensure peptides are synthesized via solid-phase methods to avoid animal-derived contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.